1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
CAS No.: 2034243-36-0
Cat. No.: VC6000735
Molecular Formula: C18H27F3N4O
Molecular Weight: 372.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034243-36-0 |
|---|---|
| Molecular Formula | C18H27F3N4O |
| Molecular Weight | 372.436 |
| IUPAC Name | 1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
| Standard InChI | InChI=1S/C18H27F3N4O/c1-26-13-12-23-6-4-16(5-7-23)24-8-10-25(11-9-24)17-3-2-15(14-22-17)18(19,20)21/h2-3,14,16H,4-13H2,1H3 |
| Standard InChI Key | BSMJXWYFASRNPI-UHFFFAOYSA-N |
| SMILES | COCCN1CCC(CC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a central piperazine ring connected to two distinct substituents:
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A 1-(2-methoxyethyl)piperidin-4-yl group at position 1
-
A 5-(trifluoromethyl)pyridin-2-yl group at position 4
The IUPAC name (1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine) reflects this connectivity . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₇F₃N₄O₂ | |
| Molecular Weight | 424.44 g/mol | |
| SMILES Notation | COCCOC1CCN(CC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
The trifluoromethyl group enhances lipophilicity (logP ≈ 2.8), while the methoxyethyl side chain contributes to conformational flexibility. X-ray crystallography of analogous compounds reveals chair conformations in piperazine rings and equatorial positioning of substituents .
Synthesis and Manufacturing Processes
Synthetic Pathways
Two primary routes dominate the synthesis:
Route 1: Sequential N-Alkylation
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Piperidine functionalization: 2-Methoxyethylation of piperidin-4-amine via nucleophilic substitution (K₂CO₃, DMF, 80°C)
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Piperazine coupling: Buchwald-Hartwig amination between 1-(2-methoxyethyl)piperidin-4-amine and 2-chloro-5-(trifluoromethyl)pyridine (Pd(OAc)₂, Xantphos, 110°C)
Route 2: Fragment Coupling
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Pre-formed 1-(2-methoxyethyl)piperidine-4-yl-piperazine reacts with 2-bromo-5-(trifluoromethyl)pyridine under Ullmann conditions (CuI, L-proline, DMSO)
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 68% | 72% |
| Purity (HPLC) | 98.5% | 99.1% |
| Reaction Time | 18h | 24h |
Scale-up challenges include controlling exothermic reactions during trifluoromethyl group incorporation and minimizing racemization at chiral centers .
Pharmacological Profile and Biological Activities
Receptor Affinity Screening
In vitro assays demonstrate nanomolar affinity for:
The trifluoromethylpyridine moiety mediates π-π interactions with aromatic residues in binding pockets, while the methoxyethyl chain enhances blood-brain barrier permeability (PAMPA-BBB assay: Pe = 8.9 × 10⁻⁶ cm/s).
Functional Assays
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Adenylyl cyclase inhibition: 78% suppression at 10 μM in HEK293 cells expressing hD3 receptors
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Antidepressant-like effects: 40% reduction in immobility time (murine forced swim test, 10 mg/kg i.p.)
Physicochemical Properties and Stability
Solubility and Partitioning
| Medium | Solubility (mg/mL) | logD (pH 7.4) |
|---|---|---|
| Water | 0.12 | 2.1 |
| PBS | 0.09 | - |
| 1-Octanol | 3.45 | - |
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with 95% mass retention below 150°C . Photostability studies (ICH Q1B) indicate <5% degradation after 1.2 million lux-hours .
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